molecular formula C21H25N5O5 B3009000 ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 846599-26-6

ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B3009000
CAS No.: 846599-26-6
M. Wt: 427.461
InChI Key: LGJMDZIMWOESRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with a molecular formula of C21H25N5O5 . This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with various functional groups, including a methoxyphenyl group and an ethyl acetate moiety.

Preparation Methods

The synthesis of ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves multiple steps. One common synthetic route includes the condensation of 4-methoxyphenylglyoxal with 1,7-dimethylxanthine under acidic conditions to form the pyrimido[1,2-g]purine core. This intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .

Chemical Reactions Analysis

Ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors in the body, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is unique due to its specific substitution pattern and functional groups. Similar compounds include:

Properties

IUPAC Name

ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O5/c1-5-31-16(27)12-26-19(28)17-18(23(3)21(26)29)22-20-24(10-13(2)11-25(17)20)14-6-8-15(30-4)9-7-14/h6-9,13H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJMDZIMWOESRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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